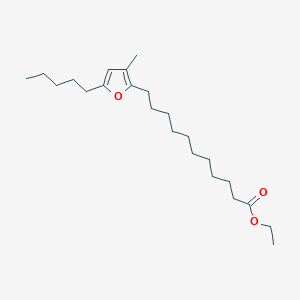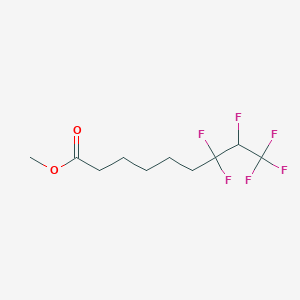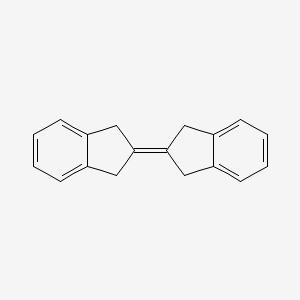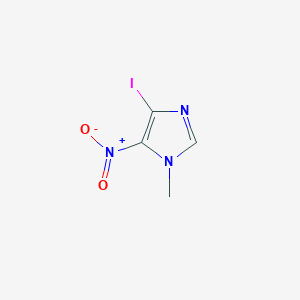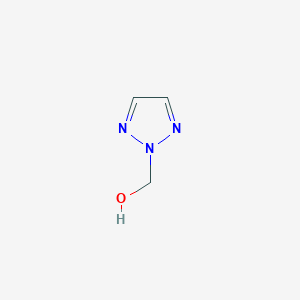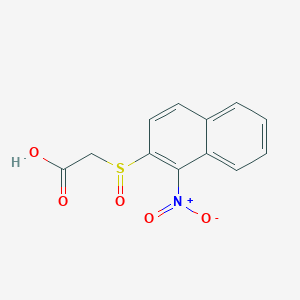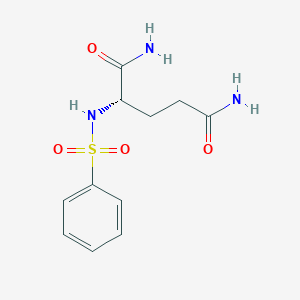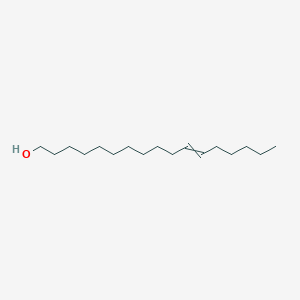![molecular formula C15H18N2O5S B14451884 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine CAS No. 77481-09-5](/img/structure/B14451884.png)
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dansyl-D-serine is a compound that combines the fluorescent dansyl group with the amino acid D-serine. The dansyl group, derived from 1-dimethylaminonaphthalene-5-sulfonyl chloride, is known for its strong fluorescence under ultraviolet light. D-serine is an enantiomer of the amino acid serine and plays a significant role in neurotransmission. The combination of these two components makes Dansyl-D-serine a valuable tool in biochemical and analytical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-D-serine typically involves the reaction of D-serine with dansyl chloride. The reaction is carried out in an alkaline medium, often using sodium carbonate as a base. The reaction proceeds as follows:
- Dissolve D-serine in a suitable solvent, such as water or methanol.
- Add sodium carbonate to the solution to create an alkaline environment.
- Slowly add dansyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature for a specified period, usually around 1 hour.
- Purify the product using techniques such as thin-layer chromatography or high-performance liquid chromatography.
Industrial Production Methods
While the synthesis of Dansyl-D-serine is primarily conducted on a laboratory scale, industrial production would follow similar principles but on a larger scale. The process would involve automated systems for precise control of reaction conditions and purification steps to ensure high yield and purity.
化学反应分析
Types of Reactions
Dansyl-D-serine can undergo various chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The amino acid component can undergo oxidation or reduction, altering its chemical properties.
Hydrolysis: The compound can be hydrolyzed to separate the dansyl group from D-serine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles can be used to substitute the dansyl group.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of Dansyl-D-serine.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the dansyl group.
Oxidation and Reduction: Oxidized or reduced forms of D-serine.
Hydrolysis: Free dansyl group and D-serine.
科学研究应用
Dansyl-D-serine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study reaction mechanisms and molecular interactions.
Biology: Employed in the study of neurotransmission and receptor binding due to the presence of D-serine.
Medicine: Investigated for its potential role in neurological disorders and as a biomarker for certain conditions.
Industry: Utilized in the development of fluorescent sensors and analytical techniques.
作用机制
Dansyl-D-serine exerts its effects through the following mechanisms:
Fluorescence: The dansyl group emits strong fluorescence under ultraviolet light, making it useful for detection and imaging.
Neurotransmission: D-serine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, modulating neurotransmission and synaptic plasticity.
Molecular Targets and Pathways: The compound interacts with NMDA receptors and other proteins involved in neurotransmission, influencing various signaling pathways.
相似化合物的比较
Similar Compounds
Dansyl-L-serine: Similar to Dansyl-D-serine but with the L-enantiomer of serine.
Dansyl-glycine: Combines the dansyl group with glycine, another amino acid.
Dansyl-alanine: Combines the dansyl group with alanine.
Uniqueness
Dansyl-D-serine is unique due to its combination of the fluorescent dansyl group and the biologically active D-serine. This combination allows it to serve as both a fluorescent probe and a modulator of neurotransmission, making it a versatile tool in research.
属性
CAS 编号 |
77481-09-5 |
|---|---|
分子式 |
C15H18N2O5S |
分子量 |
338.4 g/mol |
IUPAC 名称 |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H18N2O5S/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20/h3-8,12,16,18H,9H2,1-2H3,(H,19,20)/t12-/m1/s1 |
InChI 键 |
MGWCYXPXWCPETA-GFCCVEGCSA-N |
手性 SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CO)C(=O)O |
规范 SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


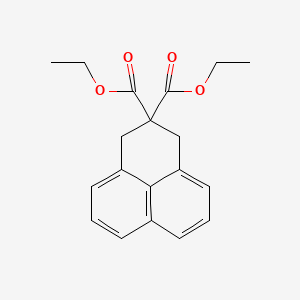
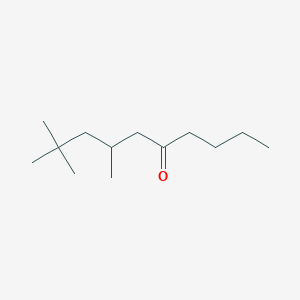
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
